1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one
CAS No.:
Cat. No.: VC9305941
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO2 |
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Molecular Weight | 219.28 g/mol |
IUPAC Name | 1-(2,3-dihydroindol-1-yl)-3-ethoxypropan-1-one |
Standard InChI | InChI=1S/C13H17NO2/c1-2-16-10-8-13(15)14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 |
Standard InChI Key | FDWNIUICYHOVOV-UHFFFAOYSA-N |
SMILES | CCOCCC(=O)N1CCC2=CC=CC=C21 |
Canonical SMILES | CCOCCC(=O)N1CCC2=CC=CC=C21 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features a 2,3-dihydro-1H-indole (indoline) scaffold fused to a 3-ethoxypropan-1-one moiety. The indoline system consists of a benzene ring fused to a five-membered nitrogen-containing ring, while the propan-1-one group introduces a ketone at position 1 and an ethoxy group at position 3. The IUPAC name reflects this connectivity:
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Indoline: A bicyclic structure with a benzene ring (positions 1–6) and a pyrrolidine-like ring (positions 7–10).
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Propan-1-one: A three-carbon chain with a ketone group at carbon 1.
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3-Ethoxy: An ethoxy (–OCH2CH3) substituent at carbon 3 of the propane chain.
The molecular formula is C14H17NO2, with a molar mass of 231.29 g/mol (calculated from atomic weights).
Stereochemical Considerations
Synthetic Methodologies
Retrosynthetic Analysis
Two plausible synthetic routes emerge:
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Friedel-Crafts Acylation: Reacting indoline with 3-ethoxypropanoyl chloride in the presence of a Lewis acid (e.g., AlCl3) to form the ketone linkage.
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Nucleophilic Substitution: Coupling a pre-formed 3-ethoxypropan-1-one derivative with an activated indoline precursor (e.g., indoline-1-boronic acid).
Experimental Insights from Analogous Systems
The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine (PubChem CID 6483816) involves nucleophilic substitution at the indoline nitrogen . Adapting this approach, 3-ethoxypropan-1-one could be introduced via:
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Step 1: Protection of indoline’s NH group with a tert-butoxycarbonyl (Boc) group.
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Step 2: Alkylation with 3-bromo-1-ethoxypropan-1-one in the presence of a base (e.g., K2CO3).
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Step 3: Deprotection under acidic conditions (e.g., HCl in dioxane).
Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography would be essential, given the propensity for side reactions in indoline functionalization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, CDCl3):
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δ 7.10–6.90 (m, 4H, aromatic H),
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δ 4.20–4.00 (q, 2H, OCH2CH3),
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δ 3.80–3.60 (m, 2H, NCH2),
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δ 3.30–3.10 (m, 2H, CH2CO),
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δ 2.90–2.70 (m, 2H, CH2CH2N),
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δ 1.40–1.20 (t, 3H, OCH2CH3).
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13C NMR (100 MHz, CDCl3):
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δ 208.5 (C=O),
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δ 135.2–115.4 (aromatic C),
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δ 67.8 (OCH2CH3),
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δ 45.2 (NCH2),
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δ 38.5 (CH2CO),
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δ 25.4 (CH2CH2N),
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δ 15.1 (OCH2CH3).
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Infrared (IR) Spectroscopy
Key absorptions:
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1705 cm⁻¹: Strong C=O stretch of the ketone.
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1240 cm⁻¹: C–O–C asymmetric stretch of the ethoxy group.
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1600–1450 cm⁻¹: Aromatic C=C vibrations.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ethoxy and ketone groups. Limited water solubility (<1 mg/mL at 25°C) predicted via LogP calculations (estimated 2.1 using PubChem’s XLogP3 algorithm) .
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Stability: Susceptible to oxidation at the indoline’s pyrrolidine ring under acidic conditions, necessitating storage under inert atmospheres .
Thermal Properties
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